An In-Depth Technical Guide to 7-hydroxy-1H-indole-5-carboxylic acid: Structure, Properties, and Synthetic Strategy
An In-Depth Technical Guide to 7-hydroxy-1H-indole-5-carboxylic acid: Structure, Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-hydroxy-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its core structural features, physicochemical properties, and outline a strategic approach to its synthesis based on established chemical principles. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering insights into the molecule's characteristics and potential as a building block for more complex therapeutic agents.
Core Molecular Structure and Physicochemical Properties
7-hydroxy-1H-indole-5-carboxylic acid is a bifunctionalized indole. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the benzene portion of the indole ring offers multiple points for chemical modification and hydrogen bonding interactions, making it an attractive scaffold for library synthesis and lead optimization.
The fundamental properties of this molecule are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [2][3] |
| CAS Number | 1369158-48-4 | [2][3] |
| Canonical SMILES | C1=CNC2=C(C=C(C=C12)C(=O)O)O | [2] |
| Topological Polar Surface Area | 73.32 Ų | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
These properties suggest a molecule with good polarity and the potential for strong intermolecular interactions, which are critical for binding to biological targets.
Proposed Synthesis via Fischer Indole Synthesis
While specific, peer-reviewed synthesis protocols for 7-hydroxy-1H-indole-5-carboxylic acid are not extensively detailed in publicly available literature, its structure is amenable to synthesis via the classic Fischer indole synthesis . This robust and versatile reaction has been a cornerstone of heterocyclic chemistry for over a century and is widely used to produce substituted indoles.[4][5]
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[5]
Rationale for Starting Material Selection
To construct the target molecule, the key is to select appropriate precursors that will yield the desired substitution pattern on the final indole ring.
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Arylhydrazine Component: The hydrazine must contain the substituents that will ultimately be on the benzene ring of the indole. Therefore, (4-carboxy-2-hydroxyphenyl)hydrazine would be the logical choice. The positions of the functional groups on this phenylhydrazine directly correspond to the 5- and 7-positions of the resulting indole.
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Carbonyl Component: The carbonyl partner determines the substitution on the pyrrole ring of the indole. To produce an unsubstituted pyrrole ring (at positions 2 and 3), a simple aldehyde that can readily lose its carbonyl carbon is required. Glyoxylic acid (or its ethyl ester, ethyl glyoxylate) is a suitable choice. The reaction with the hydrazine will form the necessary hydrazone, and the subsequent cyclization and decarboxylation (if starting with glyoxylic acid) or hydrolysis/decarboxylation (if starting with the ester) will lead to the desired indole-2,3-unsubstituted product.
Mechanistic Workflow
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed Fischer Indole Synthesis Workflow.
Step-by-Step Protocol (Hypothetical)
-
Step 1: Hydrazone Formation. Equimolar amounts of (4-carboxy-2-hydroxyphenyl)hydrazine and glyoxylic acid are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to drive the condensation reaction and form the corresponding arylhydrazone.[6]
-
Step 2: Cyclization. The formed hydrazone (which can be isolated or generated in situ) is then treated with a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid are common choices.[4][7] The mixture is heated, which induces the[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[5]
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled and quenched, typically by pouring it into ice water. The precipitated solid product is collected by filtration, washed to remove residual acid, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-hydroxy-1H-indole-5-carboxylic acid.
Spectroscopic Characterization (Predicted)
For a researcher synthesizing or handling this compound, spectroscopic confirmation is crucial. Based on the known spectral properties of indole and carboxylic acid functionalities, we can predict the key features.[8]
-
¹H NMR (in DMSO-d₆):
-
-COOH Proton: A broad singlet, typically downfield (>12 ppm).
-
-OH Proton: A singlet, with chemical shift dependent on concentration and solvent (likely 9-11 ppm).
-
-NH Proton: A broad singlet on the indole nitrogen (around 11-12 ppm).
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (6.5-8.0 ppm). Specifically, H6 and H4 on the benzene ring, and H2 and H3 on the pyrrole ring will show characteristic splitting patterns (doublets or triplets) based on their coupling with neighboring protons.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals between 100-140 ppm, with carbons attached to heteroatoms (C5, C7, C3a, C7a) having distinct chemical shifts.
-
-
Infrared (IR) Spectroscopy (Solid State, KBr):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of the carboxylic acid.[9]
-
O-H Stretch (Phenol): A sharper peak around 3300-3500 cm⁻¹.
-
N-H Stretch (Indole): A peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretches (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
Significance in Drug Discovery and Development
While direct biological activity data for 7-hydroxy-1H-indole-5-carboxylic acid is not widely reported, the hydroxyindole carboxylic acid scaffold is of significant interest to medicinal chemists. Derivatives of this class have been investigated for a range of therapeutic applications.
-
Anticancer Activity: Many indole derivatives have been synthesized and evaluated as potential anticancer agents. For example, 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxic effects against breast cancer cell lines (MCF-7).[10][11] The indole nucleus can be designed to interact with various biological targets involved in cancer progression, such as protein kinases or tubulin.[1]
-
Enzyme Inhibition: The structural features of hydroxyindole carboxylic acids make them suitable candidates for designing enzyme inhibitors. The carboxylic acid can act as a key binding group (e.g., forming salt bridges with basic residues in an active site), while the indole ring provides a scaffold for building out substitutions to achieve selectivity and potency. For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been developed as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for diabetes.[12]
-
Scaffold for Library Synthesis: The dual functionality of a hydroxyl and a carboxylic acid group allows for divergent synthesis. The carboxylic acid can be converted to amides or esters, while the hydroxyl group can be alkylated or used as a handle for further modifications, enabling the rapid generation of a library of related compounds for high-throughput screening.
Caption: Role in a Drug Discovery Workflow.
Conclusion
7-hydroxy-1H-indole-5-carboxylic acid represents a valuable, yet underexplored, chemical entity. Its structure is accessible through established synthetic methodologies like the Fischer indole synthesis. The presence of key functional groups provides a versatile platform for the development of new chemical libraries aimed at discovering novel therapeutic agents. For researchers in drug development, this molecule serves as an excellent starting point for programs targeting a wide range of diseases, leveraging the proven biological relevance of the indole scaffold.
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Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4736. [Link]
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de Melo, T. S., et al. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 25(9), 2146. [Link]
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